![molecular formula C24H26BrO2P B053886 [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide CAS No. 50479-11-3](/img/structure/B53886.png)
[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide
Overview
Description
[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide: is a chemical compound with the molecular formula C24H26BrO2P and a molecular weight of 457.34 g/mol . It is commonly used as a reactant in various chemical reactions, particularly in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
It is used as a reactant in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific reaction .
Mode of Action
The compound is used in Wittig reactions, which are commonly employed in organic chemistry for the synthesis of alkenes from aldehydes or ketones . It’s also used as a reactant in the synthesis of spirocyclic GPR119 agonists .
Biochemical Pathways
It’s used in the synthesis of cyclic acetal intermediate of azadirachtin, a terpenoid found in the neem tree azadirachta indica .
Result of Action
The molecular and cellular effects of [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide’s action would depend on the specific biochemical reactions it’s involved in. For instance, in the synthesis of spirocyclic GPR119 agonists, it contributes to the formation of a specific molecular structure .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound under inert gas and avoid hygroscopic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, followed by the addition of ethyl chloroformate . The reaction is usually carried out under inert gas conditions to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Wittig Reactions: It is commonly used in Wittig reactions to form carbon-carbon double bonds.
Common Reagents and Conditions:
Major Products:
Spirocyclic GPR119 Agonists: Used in the synthesis of spirocyclic GPR119 agonists.
Cyclic Acetal Intermediate of Azadirachtin: A terpenoid found in the neem tree.
Catechin Metabolite: Named 5-(3,4,5-trihydroxyphenyl)valeric acid.
Scientific Research Applications
Organic Synthesis Applications
Wittig Reaction Utilization
TEPPBr serves as a crucial reactant in the Wittig reaction, which is instrumental in forming carbon-carbon double bonds. The triphenylphosphonium moiety acts as a ylide precursor, enabling the generation of nucleophilic species that readily react with carbonyl compounds to produce alkenes. This reaction has been effectively employed in the asymmetric synthesis of various pharmaceuticals, including ezetimibe, a drug used to lower cholesterol levels .
Synthesis of Spirocyclic GPR119 Agonists
Recent studies have highlighted the application of TEPPBr in synthesizing spirocyclic GPR119 agonists. These compounds activate the G protein-coupled receptor GPR119, which plays a role in glucose metabolism and insulin secretion. The potential therapeutic applications of these agonists are being explored in the context of diabetes and obesity treatment .
Cyclic Acetal Intermediates
TEPPBr is also utilized in synthesizing cyclic acetal intermediates, which serve as building blocks for complex molecules. Notably, these intermediates contribute to the synthesis of azadirachtin, a natural insecticide derived from neem trees .
Antimicrobial Properties
Phosphonium compounds, including TEPPBr, have been studied for their antimicrobial activities. Research indicates that they may exhibit significant biological effects due to their structural characteristics, although specific mechanisms of action remain to be fully elucidated.
Interaction Studies
Investigations into the binding affinity and biological interactions of TEPPBr are ongoing. These studies employ various techniques to assess its therapeutic potential and safety profile. Understanding these interactions is crucial for evaluating its applications in drug design and development.
Safety and Handling Considerations
TEPPBr is classified as an irritant, causing skin and eye irritation upon contact. Proper safety measures must be implemented when handling this compound:
Comparison with Similar Compounds
- (4-Carboxybutyl)triphenylphosphonium bromide
- (3-Carboxypropyl)triphenylphosphonium bromide
- (Methoxycarbonylmethyl)triphenylphosphonium bromide
- (Ethoxycarbonylmethyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
- (Bromomethyl)triphenylphosphonium bromide
- Propyltriphenylphosphonium bromide
- Heptyltriphenylphosphonium bromide
Uniqueness: What sets [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide apart is its specific structure, which allows it to participate in unique chemical reactions, particularly in the synthesis of spirocyclic GPR119 agonists and cyclic acetal intermediates .
Biological Activity
[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide (ETPPB) is a phosphonium salt that has garnered attention in biological research due to its unique properties and potential applications. This compound is characterized by its triphenylphosphonium (TPP) moiety, which is known for its ability to target mitochondria, making it a promising candidate for drug delivery systems, particularly in cancer therapy and other mitochondrial-related diseases.
Chemical Structure and Properties
- Chemical Formula : C24H26BrO2P
- Molecular Weight : 457.35 g/mol
- Appearance : Solid
- Purity : >95% (HPLC)
The ethoxycarbonyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes, particularly the mitochondrial membrane.
The biological activity of ETPPB primarily stems from its ability to accumulate in mitochondria due to the negative membrane potential. Once inside the mitochondria, ETPPB can exert various effects:
- Mitochondrial Targeting : The TPP moiety allows for selective uptake into mitochondria, where it can deliver therapeutic agents or act directly on mitochondrial functions .
- Uncoupling Activity : Studies have indicated that certain TPP derivatives can uncouple oxidative phosphorylation, leading to increased reactive oxygen species (ROS) production. While this can be detrimental in some contexts, it may also be exploited for therapeutic purposes, such as inducing apoptosis in cancer cells .
Biological Activities
ETPPB has been investigated for several biological activities:
- Anticancer Activity : The compound has been shown to enhance the efficacy of chemotherapeutic agents by improving their delivery to mitochondria. For instance, conjugation with doxorubicin has demonstrated increased cytotoxicity against resistant cancer cell lines .
- Antimicrobial Properties : Preliminary studies suggest that ETPPB may exhibit antimicrobial effects, potentially through mechanisms involving mitochondrial dysfunction in microbial cells .
- Neuroprotective Effects : Research indicates that TPP compounds can protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease therapies .
Case Study 1: Mitochondrial Delivery of Doxorubicin
In a study focusing on the delivery of doxorubicin via ETPPB, researchers found that the triphenylphosphonium modification significantly enhanced the drug's accumulation in mitochondria, leading to improved therapeutic outcomes in breast cancer models. The study highlighted a marked decrease in tumor growth compared to controls receiving free doxorubicin .
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of ETPPB revealed that it inhibited the growth of various bacterial strains. The mechanism was attributed to mitochondrial disruption within bacterial cells, leading to cell death. This study opens avenues for developing new antimicrobial agents based on phosphonium salts .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(4-ethoxy-4-oxobutyl)-triphenylphosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2P.BrH/c1-2-26-24(25)19-12-20-27(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,2,12,19-20H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZMNVPVVYVXAD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964707 | |
Record name | (4-Ethoxy-4-oxobutyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50479-11-3 | |
Record name | Phosphonium, (4-ethoxy-4-oxobutyl)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50479-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 50479-11-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269919 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Ethoxy-4-oxobutyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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